molecular formula C15H22O4 B1643968 Kanshone B CAS No. 115370-61-1

Kanshone B

Cat. No.: B1643968
CAS No.: 115370-61-1
M. Wt: 266.33 g/mol
InChI Key: QLASPINFLLNESN-UVBAXCRRSA-N
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Description

Kanshone B is a natural compound isolated from Nardostachys chinensis . It has been found to show inhibitory activity against LPS-induced NO production .


Synthesis Analysis

This compound is isolated from the hexane fraction of Nardostachys jatamansi (Valerianaceae) methanol extract . The structures of these compounds were mainly established by analyzing the data obtained from nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .


Molecular Structure Analysis

The molecular weight of this compound is 266.33 and its formula is C15H22O4 . The SMILES representation of its structure is C[C@@]12[C@@]3([H])C@@C)([H])CC(C1=CC@@HO)=O .

Scientific Research Applications

Isolation and Structure Elucidation of Kanshone B

This compound has been isolated and studied for its structural properties. In the research by Bagchi, Oshima, and Hikino (1988), they isolated novel sesquiterpenoids, including kanshones D and E, from Nardostachys chinensis roots. Their structures were elucidated using spectral means and chemical transformation (Bagchi, Oshima, & Hikino, 1988).

Synthesis of Kanshone A

The synthesis of Kanshone A, closely related to this compound, provides insights into the chemical processes involved in creating these compounds. Tori, Furuta, and Asakawa (1991) achieved the total synthesis of Kanshone A, a sesquiterpene isolated from Nardostachys chinensis, in a series of steps including stereoselective alkylation and intramolecular aldol cyclization (Tori, Furuta, & Asakawa, 1991).

Anti-ne

uroinflammatory Effectsthis compound, along with other sesquiterpenes, has been shown to possess significant anti-neuroinflammatory effects. Studies by Ko et al. (2018) and Yoon et al. (2018) have demonstrated that nardosinone-type sesquiterpenes, including this compound, inhibit pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated BV2 microglial cells, indicating potential for treating neuroinflammation conditions. These studies highlight the compounds' ability to modulate NF-κB and MAPK signaling pathways, essential in inflammatory processes (Ko et al., 2018), (Yoon et al., 2018).

Safety and Hazards

During combustion, Kanshone B may emit irritant fumes . It should be stored under recommended conditions as specified in the Certificate of Analysis .

Properties

IUPAC Name

(3aR,7R,9R,9aR,9bS)-7-hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-5-9(16)6-10-11(17)7-12-13(15(8,10)4)14(2,3)19-18-12/h6,8-9,12-13,16H,5,7H2,1-4H3/t8-,9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLASPINFLLNESN-UVBAXCRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C=C2C1(C3C(CC2=O)OOC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C=C2[C@]1([C@H]3[C@@H](CC2=O)OOC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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